molecular formula C8H4BrN3 B567417 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1207625-52-2

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B567417
CAS No.: 1207625-52-2
M. Wt: 222.045
InChI Key: QWIBSCOXGQEKFH-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: is a heterocyclic compound that features a bromine atom at the 5-position, a nitrile group at the 4-position, and a fused pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the following steps:

    Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Coupling: Formation of biaryl or alkyne-substituted derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.

    Chemical Biology: The compound is used in the development of probes for studying biological pathways.

    Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-azaindole
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIBSCOXGQEKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736385
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-52-2
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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